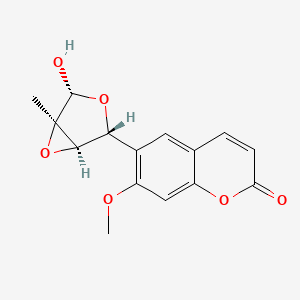

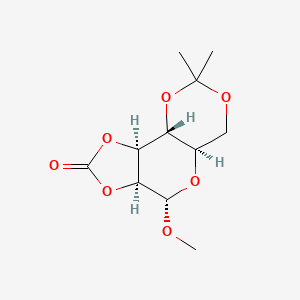

Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside” is a compound mainly used in the biomedical industry for research purposes . It is commonly employed as a building block for the synthesis of various carbohydrates, glycosides, and glycoconjugates .

Synthesis Analysis

This compound has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars . These studies worked towards a stable noeuromycin analog with a D-manno configuration .Molecular Structure Analysis

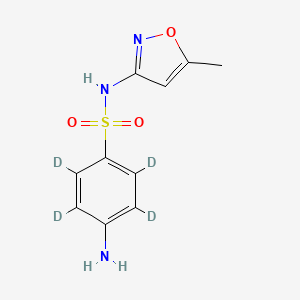

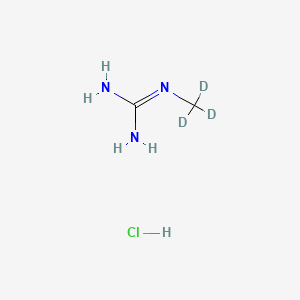

“Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside” contains a total of 36 bonds; 20 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 carbonate (-thio) derivative, and 4 ethers (aliphatic) . It contains a total of 34 atoms; 16 Hydrogen atoms, 11 Carbon atoms, and 7 Oxygen atoms .Chemical Reactions Analysis

The unique chemical structure of this compound allows it to selectively mask drug molecules, enhancing their therapeutic effectiveness and reducing off-target side effects .Physical And Chemical Properties Analysis

The molecular formula of “Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside” is C11H16O7 . Further physical and chemical properties are not available in the search results.科学的研究の応用

Synthesis of Sugar Carbonates

“Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside” is used in the synthesis of sugar carbonates. The process involves the condensation of the cis-glycol system of the carbohydrate with phosgene or with a chloroformic ester . This compound plays a crucial role in the preparation of sugar carbonates, which have various applications in the field of organic chemistry .

Proteomics Research

This compound is also used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, and “Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside” can be used to study protein interactions and dynamics .

Biomedical Industry

“Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside” is commonly employed as a building block for the synthesis of various carbohydrates, glycosides, and glycoconjugates in the biomedical industry . These compounds have a wide range of applications, including drug delivery, vaccine development, and as diagnostic tools .

Glycoside Synthesis

This compound is used in the synthesis of glycosides . Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety. They play numerous important roles in living organisms. Many plants store chemicals in the form of inactive glycosides, which can be activated by enzyme hydrolysis .

Carbohydrate Research

“Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside” is used in carbohydrate research . Carbohydrates are essential biomolecules that play many important roles in living organisms, including energy storage and providing structure to cells .

Glycoconjugate Synthesis

This compound is used in the synthesis of glycoconjugates . Glycoconjugates are compounds consisting of a carbohydrate and a non-carbohydrate joined covalently. They are very important in biological systems and are involved in cell-cell interactions, including cell adhesion, cell trafficking, and immune response .

作用機序

Target of Action

Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside is primarily used in the biomedical industry for research purposes . It is commonly employed as a building block for the synthesis of various carbohydrates, glycosides, and glycoconjugates . .

Mode of Action

It is utilized during α-mannosides synthesis , suggesting that it may interact with enzymes or other molecules involved in this process.

Biochemical Pathways

The compound plays a role in the synthesis of α-mannosides , which are involved in various biological processes, including protein glycosylation and cellular communication.

Result of Action

Given its role in the synthesis of α-mannosides , it can be inferred that it may influence the structure and function of glycosylated proteins.

特性

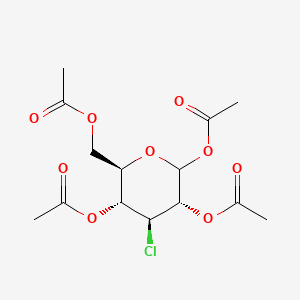

IUPAC Name |

(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-11(2)14-4-5-6(18-11)7-8(9(13-3)15-5)17-10(12)16-7/h5-9H,4H2,1-3H3/t5-,6-,7+,8+,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNBQFHZQVYTGA-DFTQBPQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(C(O2)OC)OC(=O)O3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@H](O2)OC)OC(=O)O3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B561762.png)